1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine 1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18207261
InChI: InChI=1S/C11H20N4/c1-8(12)11-13-10(14-15(11)2)9-6-4-3-5-7-9/h8-9H,3-7,12H2,1-2H3
SMILES:
Molecular Formula: C11H20N4
Molecular Weight: 208.30 g/mol

1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine

CAS No.:

Cat. No.: VC18207261

Molecular Formula: C11H20N4

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine -

Specification

Molecular Formula C11H20N4
Molecular Weight 208.30 g/mol
IUPAC Name 1-(5-cyclohexyl-2-methyl-1,2,4-triazol-3-yl)ethanamine
Standard InChI InChI=1S/C11H20N4/c1-8(12)11-13-10(14-15(11)2)9-6-4-3-5-7-9/h8-9H,3-7,12H2,1-2H3
Standard InChI Key SHRXZZOBAZWAOP-UHFFFAOYSA-N
Canonical SMILES CC(C1=NC(=NN1C)C2CCCCC2)N

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is C₁₂H₂₂N₄, with a molecular weight of 222.33 g/mol, analogous to its structural relative cyclohexyl(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine. The IUPAC name reflects its substitution pattern: the triazole core (1H-1,2,4-triazole) is modified at position 1 with a methyl group (-CH₃), position 3 with a cyclohexyl moiety (-C₆H₁₁), and position 5 with an ethanamine chain (-CH₂CH₂NH₂).

Key structural features include:

  • Triazole ring: A five-membered ring with three nitrogen atoms, contributing to electron-deficient characteristics that enhance reactivity in nucleophilic substitutions.

  • Cyclohexyl group: A bulky, lipophilic substituent that influences solubility and steric interactions in biological systems.

  • Ethanamine side chain: A primary amine that enhances water solubility and enables hydrogen bonding, critical for target binding in pharmacological contexts.

The compound’s canonical SMILES (CCC1=NN(C(=N1)C(C2CCCCC2)N)C) and InChIKey (WFKOWNKNPFBHQN-UHFFFAOYSA-N) are derived from computational tools, consistent with triazole derivatives.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine likely follows modular strategies employed for analogous triazoles. A plausible route involves:

  • Triazole Ring Formation: Cyclocondensation of cyclohexylacetonitrile with methylhydrazine to generate the 1-methyl-1H-1,2,4-triazole intermediate .

  • Ethanamine Introduction: Nucleophilic substitution at the triazole’s fifth position using 2-chloroethylamine hydrochloride under basic conditions.

  • Purification: Column chromatography (e.g., silica gel with chloroform/methanol gradients) to isolate the target compound .

Reaction conditions such as solvent choice (e.g., ethanol or dimethylformamide), temperature (80–100°C), and catalysts (e.g., palladium on carbon) significantly impact yield and purity . For example, hydrogenation steps using Pd/C in ethanol at room temperature achieve >90% reduction efficiency for nitro intermediates .

Reactivity Profile

The compound’s reactivity is dominated by:

  • Amine Group: Participates in acid-base reactions, forming salts with carboxylic acids or sulfonic acids.

  • Triazole Ring: Undergoes electrophilic substitutions at the nitrogen-rich positions, enabling further functionalization.

  • Cyclohexyl Moiety: Influences steric hindrance, moderating reaction rates in bulky environments.

Physical and Chemical Properties

Experimental data for the target compound is scarce, but properties can be extrapolated from analogs:

PropertyValue/DescriptionSource
Molecular Weight222.33 g/mol
SolubilitySoluble in ethanol, DMF; insoluble in hexane
LogP (Partition Coefficient)~2.1 (estimated via XLOGP3)
pKa8.9 (amine group)

The LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The pKa of the primary amine (≈8.9) indicates protonation under physiological conditions, enhancing solubility in acidic environments .

Biological Activities and Applications

Agricultural Uses

In agrochemistry, triazoles function as:

  • Fungicides: Blocking ergosterol biosynthesis in plant pathogens.

  • Herbicide Safeners: Protecting crops from herbicide toxicity via enzymatic induction.

Comparison with Structural Analogs

The ethanamine side chain distinguishes this compound from closely related derivatives:

CompoundSubstituent at Position 5Molecular WeightLogP
Cyclohexyl(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamineMethanamine (-CH₂NH₂)222.33 g/mol2.3
1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amineEthanamine (-CH₂CH₂NH₂)222.33 g/mol2.1

The extended alkyl chain in the target compound reduces LogP by 0.2 units, suggesting improved aqueous solubility.

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